Cas no 2228265-31-2 (4-(2,4-difluoro-6-methoxyphenyl)butan-2-one)

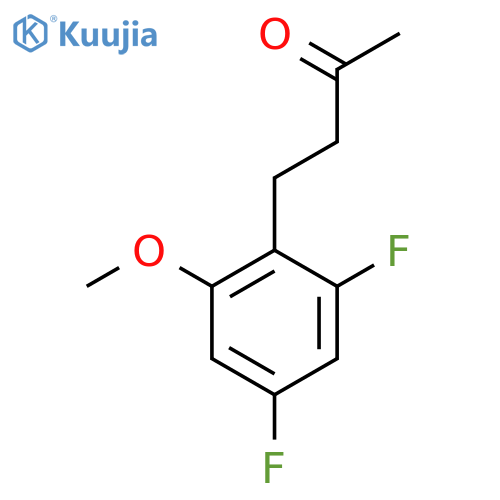

2228265-31-2 structure

商品名:4-(2,4-difluoro-6-methoxyphenyl)butan-2-one

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one

- 2228265-31-2

- EN300-1768456

-

- インチ: 1S/C11H12F2O2/c1-7(14)3-4-9-10(13)5-8(12)6-11(9)15-2/h5-6H,3-4H2,1-2H3

- InChIKey: MKWCIHRANVSNBB-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC(=C1CCC(C)=O)OC)F

計算された属性

- せいみつぶんしりょう: 214.08053595g/mol

- どういたいしつりょう: 214.08053595g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 26.3Ų

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1768456-1.0g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1768456-10.0g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1768456-0.1g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 0.1g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1768456-10g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 10g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1768456-0.05g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 0.05g |

$1020.0 | 2023-09-20 | ||

| Enamine | EN300-1768456-5.0g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1768456-0.25g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 0.25g |

$1117.0 | 2023-09-20 | ||

| Enamine | EN300-1768456-2.5g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 2.5g |

$2379.0 | 2023-09-20 | ||

| Enamine | EN300-1768456-1g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1768456-0.5g |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |

2228265-31-2 | 0.5g |

$1165.0 | 2023-09-20 |

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

2228265-31-2 (4-(2,4-difluoro-6-methoxyphenyl)butan-2-one) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量